molecular formula C9H4F6O2S2 B008304 3,5-bis(trifluoromethylsulfanyl)benzoic Acid CAS No. 102117-40-8

3,5-bis(trifluoromethylsulfanyl)benzoic Acid

Cat. No. B008304
CAS RN: 102117-40-8
M. Wt: 322.3 g/mol
InChI Key: DURCDAJLTJWPKW-UHFFFAOYSA-N
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Description

3,5-bis(trifluoromethylsulfanyl)benzoic Acid is a significant metabolite formed during the metabolism of 3,5-bis(trifluoromethyl)benzyl ether via oxidation . It is a useful synthetic intermediate and is a derivative of Benzoic acid .


Synthesis Analysis

In vitro metabolism studies on a series of 3,5-bis(trifluoromethyl)benzyl ethers have identified 3,5-bis(trifluoromethyl)benzoic acid as a significant metabolite possibly arising via oxidation of the benzylic position .


Molecular Structure Analysis

The molecular formula of 3,5-bis(trifluoromethylsulfanyl)benzoic Acid is C9H4F6O2S2 . The InChI code is 1S/C9H4F6O2S2/c10-8(11,12)18-5-1-4(7(16)17)2-6(3-5)19-9(13,14)15/h1-3H,(H,16,17) .


Chemical Reactions Analysis

3,5-bis(trifluoromethyl)benzoic acid is a major metabolite of a series of 3,5-bis(trifluoromethyl)benzyl ethers in vitro, and is hypothesized to result via oxidation of the benzylic position .


Physical And Chemical Properties Analysis

The molecular weight of 3,5-bis(trifluoromethylsulfanyl)benzoic Acid is 322.3 g/mol . The exact mass and monoisotopic mass is 321.95569069 g/mol . The compound has a complexity of 306 .

Scientific Research Applications

Antimicrobial Studies

3,5-bis(trifluoromethylsulfanyl)benzoic Acid: has been utilized in the synthesis of pyrazole derivatives that exhibit potent growth inhibition of drug-resistant bacteria . These compounds have shown effectiveness against planktonic Gram-positive bacteria, including Enterococci and methicillin-resistant S. aureus (MRSA) , with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL. Additionally, certain derivatives have demonstrated bactericidal properties and potency against MRSA persisters and biofilms .

Quantitative NMR (qNMR) Internal Standard

This application is crucial for establishing metrological traceability for measurement results linked to specific pure materials, particularly in the pharmaceutical and agrochemical industries where fluorinated compounds are prevalent .

Metabolic Studies

This compound has been identified as a significant metabolite in in vitro metabolism studies of 3,5-bis(trifluoromethyl)benzyl ethers . The identification of such metabolites is essential for understanding the metabolic pathways and potential biological effects of various substances.

Synthesis of Bradykinin B1 Receptor Antagonists

3,5-bis(trifluoromethylsulfanyl)benzoic Acid: is an intermediate in the synthesis of pharmaceutical compounds that act as substance P (neurokinin-1) receptor antagonists . These antagonists are beneficial for treating inflammatory diseases, psychiatric disorders, and emesis.

Preparation of New Dyes and Medicinal Agents

The trifluoromethylthio group present in 3,5-bis(trifluoromethylthio)benzoic acid is useful for the preparation of novel dyes, medicinal agents, and heterocyclic systems . This highlights the compound’s versatility in contributing to the development of new therapeutic and diagnostic agents.

Synthesis of Fluorinated Amino Acid Probes

Fluorinated compounds, including 3,5-bis(trifluoromethylsulfanyl)benzoic Acid , play a significant role in biomolecule analysis. They are used in the synthesis of fluorinated amino acid probes, which are instrumental in studying protein structure and function .

Development of Antitumoral Drugs

The compound’s derivatives are being explored for their potential use in antitumoral drugs. The presence of fluorine atoms can enhance the biological activity and stability of pharmaceuticals, making them effective in cancer treatment .

Agrochemical Applications

3,5-bis(trifluoromethylsulfanyl)benzoic Acid: is also involved in the synthesis of pesticides. Its fluorinated structure is advantageous in creating compounds with increased efficacy and reduced environmental impact in the agricultural sector .

Safety and Hazards

3,5-bis(trifluoromethylsulfanyl)benzoic Acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

3,5-bis(trifluoromethylsulfanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F6O2S2/c10-8(11,12)18-5-1-4(7(16)17)2-6(3-5)19-9(13,14)15/h1-3H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURCDAJLTJWPKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1SC(F)(F)F)SC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364524
Record name ST50323870
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-bis(trifluoromethylsulfanyl)benzoic Acid

CAS RN

102117-40-8
Record name ST50323870
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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